Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate
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Overview
Description
Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-hydroxy-5-methylbenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxy-1-naphthalenol under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it useful as a pH indicator and in redox reactions. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can alter their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-[4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzoyl]benzoate
- Sodium 4-hydroxy-3-((5-hydroxynaphth[2,1-d]-1,3-oxathiol-4-yl)azo)benzenesulphonamide
Uniqueness
Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate is unique due to its specific structural features, which confer distinct color properties and stability. Its solubility in water and ability to undergo various chemical reactions make it versatile for multiple applications.
Properties
CAS No. |
85136-64-7 |
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Molecular Formula |
C17H13N2NaO5S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14N2O5S.Na/c1-10-8-12(25(22,23)24)9-14(17(10)21)18-19-16-13-5-3-2-4-11(13)6-7-15(16)20;/h2-9,20-21H,1H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
SZNNAHNKEBYFNP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1O)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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